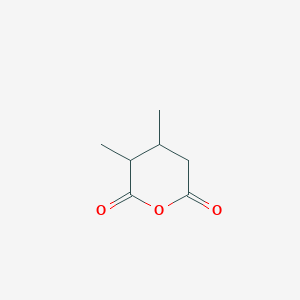

2,3-Dimethylglutaric anhydride

説明

特性

分子式 |

C7H10O3 |

|---|---|

分子量 |

142.15 g/mol |

IUPAC名 |

3,4-dimethyloxane-2,6-dione |

InChI |

InChI=1S/C7H10O3/c1-4-3-6(8)10-7(9)5(4)2/h4-5H,3H2,1-2H3 |

InChIキー |

HEEYSPMKNZAOBX-UHFFFAOYSA-N |

正規SMILES |

CC1CC(=O)OC(=O)C1C |

製品の起源 |

United States |

The Molecular and Physical Architecture of 2,3-Dimethylglutaric Anhydride: A Technical Guide for Chiral Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, cyclic anhydrides serve as indispensable electrophilic building blocks. Among these, 2,3-dimethylglutaric anhydride occupies a highly specialized niche. Unlike its more common structural isomers (such as 2,2-dimethylglutaric anhydride or 3,3-dimethylglutaric anhydride), the 2,3-dimethyl substitution pattern introduces adjacent stereocenters. This unique stereochemical topology—particularly in its meso form—makes it a prime candidate for enantioselective desymmetrization, a critical workflow in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral deoxypolypropionate fragments[1].

This whitepaper provides an in-depth analysis of the physical properties, stereochemical considerations, and laboratory protocols associated with 2,3-dimethylglutaric anhydride, designed specifically for application scientists and synthetic chemists.

Structural Dynamics and Stereochemistry

The utility of 2,3-dimethylglutaric anhydride is fundamentally rooted in its stereochemistry. The presence of methyl groups at the C2 and C3 positions of the glutaric anhydride ring generates multiple stereoisomers. The syn-isomer (often existing as a meso compound) possesses a plane of symmetry, rendering the two carbonyl groups enantiotopic.

Causality in Synthetic Design

Why utilize the anhydride rather than the parent 2,3-dimethylglutaric acid[2]? The dehydration of the diacid into a cyclic anhydride fundamentally alters the electronic landscape of the molecule. The resulting ring strain and the electron-withdrawing nature of the bridging oxygen significantly lower the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbons. This heightened electrophilicity allows for spontaneous nucleophilic attack by alcohols or amines without the need for exogenous coupling reagents (e.g., EDC or DCC), which is a prerequisite for clean, enzyme-catalyzed desymmetrization[3].

Synthesis pathway of 2,3-Dimethylglutaric Anhydride from its diacid precursor.

Physical Properties Matrix

Because 2,3-dimethylglutaric anhydride is a highly specialized intermediate, its physical properties are often contextualized against its commercially ubiquitous isomers, 2,2-dimethylglutaric anhydride[4] and 3,3-dimethylglutaric anhydride[5]. The table below synthesizes the quantitative data critical for handling, purification, and reaction design.

| Property | 2,3-Dimethylglutaric Anhydride (Predicted/Literature) | 2,2-Dimethylglutaric Anhydride (Reference)[6] | 3,3-Dimethylglutaric Anhydride (Reference)[5] |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₀O₃ | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol | 142.15 g/mol | 142.15 g/mol |

| State at Standard Temp | Viscous liquid to low-melting solid | Pale yellow liquid | White crystalline powder |

| Melting Point | Stereoisomer dependent (approx. 40-50 °C) | 37–38 °C | 122–126 °C |

| Boiling Point | ~130 °C at 12 Torr (extrapolated) | 126 °C at 12 Torr | 181 °C at 25 Torr |

| Solubility | Soluble in DCM, Toluene, THF | Soluble in organic solvents | Soluble in organic solvents |

| Reactivity Profile | Highly moisture sensitive (hydrolyzes to acid) | Moisture sensitive | Moisture sensitive |

Note: The physical state of the 2,3-isomer is highly dependent on its diastereomeric purity (syn vs. anti).

Experimental Workflows

Protocol A: Synthesis of 2,3-Dimethylglutaric Anhydride via Dehydration

To ensure a self-validating system, the conversion of 2,3-dimethylglutaric acid to its anhydride must be driven to completion by the continuous removal of the water byproduct.

Materials:

-

2,3-Dimethylglutaric acid (CAS: 17179-91-8)[2]

-

Acetic anhydride (excess)

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: Suspend 10 mmol of 2,3-dimethylglutaric acid in 15 mL of anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Activation: Add 30 mmol (3 equivalents) of acetic anhydride. The acetic anhydride acts as both a dehydrating agent and a solvent driver.

-

Cyclization: Heat the mixture to reflux (approx. 110 °C). The reaction is driven forward by the formation of acetic acid, which is continuously distilled off.

-

Monitoring: Monitor the reaction via FT-IR. The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of the characteristic dual anhydride C=O stretches (~1810 cm⁻¹ and 1760 cm⁻¹) indicate completion.

-

Purification: Remove the remaining toluene and acetic anhydride in vacuo. The crude 2,3-dimethylglutaric anhydride can be purified via vacuum distillation to yield a pure, moisture-sensitive product.

Protocol B: Enzymatic Desymmetrization for Chiral Building Blocks

The meso form of 2,3-dimethylglutaric anhydride is a prime substrate for enzymatic desymmetrization. By utilizing lipases, researchers can selectively open the anhydride ring to yield a chiral hemiester with high enantiomeric excess (ee)[3].

Causality of Enzyme Selection: Enzymes such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL) possess highly structured chiral active sites. When the meso-anhydride enters the active site, steric interactions dictate that only one of the two enantiotopic carbonyls is optimally positioned for nucleophilic attack by the catalytic serine residue.

Enzymatic desymmetrization workflow of meso-2,3-Dimethylglutaric Anhydride.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 5 mmol of meso-2,3-dimethylglutaric anhydride in 20 mL of diisopropyl ether (DIPE). Non-polar solvents are chosen to maintain the conformational rigidity of the enzyme.

-

Nucleophile Addition: Add 15 mmol of a nucleophile (e.g., anhydrous methanol or benzyl alcohol).

-

Enzyme Introduction: Introduce 50 mg of immobilized CAL-B.

-

Incubation: Agitate the suspension at 30 °C on an orbital shaker. High-speed stirring should be avoided to prevent mechanical shearing of the immobilized enzyme beads.

-

Termination & Isolation: Once chiral HPLC confirms maximum conversion and enantiomeric excess, filter the mixture to recover the enzyme (which can be washed and reused). Concentrate the filtrate in vacuo to isolate the chiral hemiester.

Conclusion

2,3-Dimethylglutaric anhydride is a structurally nuanced molecule whose physical and chemical properties make it an invaluable tool in modern asymmetric synthesis. Understanding its moisture sensitivity, its thermodynamic drive toward ring-opening, and its precise stereochemical interactions with enzymatic catalysts empowers drug development professionals to engineer highly specific, enantiopure therapeutics.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Dimethylglutaric acid | C7H12O4 | CID 252480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. CAS 2938-48-9: 2,2-Dimethylglutaric anhydride | CymitQuimica [cymitquimica.com]

- 5. 3,3-Dimethylglutaric anhydride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

A Technical Guide to the Stereoisomers of 2,3-Dimethylglutaric Anhydride: Synthesis, Separation, and Characterization

This guide provides an in-depth exploration of the stereoisomers of 2,3-dimethylglutaric anhydride, a key chemical intermediate with significant relevance in organic synthesis and drug development. We will delve into the nuanced stereochemistry of this molecule, providing detailed protocols for its synthesis, the separation of its isomers, and their subsequent characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's stereoisomeric forms.

Introduction: The Significance of Stereoisomerism

In the realm of drug development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological profiles. The classic, albeit tragic, example of thalidomide underscores this principle, where one enantiomer was therapeutic while the other was teratogenic.

2,3-Dimethylglutaric acid possesses two stereogenic centers, giving rise to three stereoisomers: a meso compound (cis isomer) and a pair of enantiomers (trans isomers, d and l). The corresponding anhydrides retain this stereochemical diversity. A thorough understanding and control of this stereochemistry are crucial for any application where specific molecular recognition is a factor, as is common in medicinal chemistry.[1] This guide will provide the foundational knowledge and practical methodologies to control and analyze the stereoisomers of 2,3-dimethylglutaric anhydride.

The Stereoisomers of 2,3-Dimethylglutaric Anhydride

The stereochemical complexity of 2,3-dimethylglutaric anhydride arises from the two chiral centers at the C2 and C3 positions. This gives rise to the following stereoisomers:

-

cis-2,3-Dimethylglutaric Anhydride (a meso compound): In this isomer, the two methyl groups are on the same side of the ring. Due to a plane of symmetry, this molecule is achiral, despite having two chiral centers.

-

trans-2,3-Dimethylglutaric Anhydride (a pair of enantiomers): In this configuration, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, the (+)- and (-)-enantiomers.

The ability to synthesize and isolate these specific isomers is a critical step in their application as building blocks in the synthesis of complex target molecules.

Synthesis of 2,3-Dimethylglutaric Anhydride Stereoisomers

The synthesis of 2,3-dimethylglutaric anhydride typically proceeds through the corresponding dicarboxylic acid. The general approach involves the synthesis of 2,3-dimethylglutaric acid, followed by dehydration to form the anhydride. Often, a mixture of cis and trans isomers is obtained, which then requires separation.

Protocol 1: General Synthesis of 2,3-Dimethylglutaric Acid

A common route to glutaric acid derivatives involves the Michael addition of a malonic ester to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation.

Step-by-Step Methodology:

-

Michael Addition: Diethyl malonate is reacted with methyl crotonate in the presence of a base like sodium ethoxide in ethanol. This forms a triester intermediate.

-

Saponification: The resulting triester is hydrolyzed with a strong base (e.g., NaOH or KOH) to convert the ester groups to carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid (e.g., HCl) and heated. This protonates the carboxylates and induces decarboxylation of the malonic acid derivative, yielding a mixture of cis- and trans-2,3-dimethylglutaric acid.

-

Anhydride Formation: The mixture of dicarboxylic acids is then treated with a dehydrating agent, such as acetic anhydride or acetyl chloride, and heated to form the corresponding cyclic anhydrides.[2]

Causality of Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate diethyl malonate, forming the nucleophilic enolate for the Michael addition.

-

Heat for Decarboxylation: The β-keto acid intermediate formed after hydrolysis is thermally unstable and readily loses CO₂ upon heating.

-

Acetic Anhydride: This is a common and effective reagent for the dehydration of dicarboxylic acids to form cyclic anhydrides.[3]

Separation of Stereoisomers

The separation of the cis (meso) and trans (racemic) isomers is a critical step. Following separation of the diastereomers, the resolution of the trans enantiomers may be necessary for specific applications.

Separation of cis and trans Diastereomers

Diastereomers have different physical properties, which can be exploited for their separation.[4][5]

Protocol 2: Crystallization-Induced Transformation

This method leverages the differential solubility of the isomers and the ability to interconvert them under basic conditions.

Step-by-Step Methodology:

-

Dissolution: The mixture of cis- and trans-2,3-dimethylglutaric anhydrides is dissolved in a suitable solvent, such as ethyl acetate.

-

Epimerization: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

-

Crystallization: The solution is allowed to stand, promoting the crystallization of the less soluble cis isomer. The base facilitates the equilibration of the more soluble trans isomer to the cis isomer in solution, driving the equilibrium towards the precipitation of the desired cis product.

-

Isolation: The crystalline cis-anhydride is isolated by filtration.

Causality of Experimental Choices:

-

DBU: This strong, non-nucleophilic base is effective in deprotonating the α-carbon, leading to epimerization without causing unwanted side reactions like ring-opening of the anhydride.

-

Ethyl Acetate: The choice of solvent is critical to ensure that one isomer is significantly less soluble than the other, allowing for selective crystallization.

Resolution of trans Enantiomers

To separate the enantiomers of trans-2,3-dimethylglutaric acid, a chiral resolving agent is employed to form diastereomeric salts, which can then be separated.[6][7]

Protocol 3: Diastereomeric Salt Resolution

Step-by-Step Methodology:

-

Salt Formation: The racemic trans-2,3-dimethylglutaric acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent. This forms a mixture of diastereomeric salts: ((R)-acid, (R)-amine) and ((S)-acid, (R)-amine).

-

Fractional Crystallization: The diastereomeric salts are separated based on differences in their solubility through fractional crystallization.

-

Liberation of the Enantiomers: The separated diastereomeric salts are then treated with a strong acid to liberate the individual enantiomers of the dicarboxylic acid.

-

Anhydride Formation: Each enantiomerically pure dicarboxylic acid is then converted to the corresponding anhydride using a dehydrating agent.

Causality of Experimental Choices:

-

Chiral Amine: The use of an enantiomerically pure resolving agent is essential to create diastereomers with different physical properties.[8]

-

Fractional Crystallization: This classical technique is effective for separating diastereomeric salts that exhibit sufficient differences in their crystal lattice energies and solubilities.

Characterization of Stereoisomers

Unambiguous characterization of the isolated stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

NMR Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry of the molecule.

Expected ¹H NMR Data for 2,3-Dimethylglutaric Anhydride Isomers (Illustrative)

| Isomer | Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| cis | CH₃ | 1.2 | Doublet |

| CH | 2.8 | Multiplet | |

| CH₂ | 2.0-2.5 | Multiplet | |

| trans | CH₃ | 1.3 | Doublet |

| CH | 2.6 | Multiplet | |

| CH₂ | 2.1-2.6 | Multiplet |

Note: Actual chemical shifts can vary depending on the solvent and instrument.[9] It is the relative difference in shifts and coupling patterns that is diagnostic.

Protocol 4: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified anhydride isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.[10]

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure and stereochemistry of the isomer. For the cis isomer, the symmetry of the molecule will result in a simpler spectrum compared to the trans isomer.

Applications in Drug Development

The stereoisomers of 2,3-dimethylglutaric anhydride are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. For example, they can be used to introduce specific stereochemistry into drug candidates, which can influence their binding to biological targets. Maleic anhydride derivatives, in general, are used in the development of drug delivery systems, particularly for creating pH-responsive nanocarriers for targeted cancer therapy.[11][12] While direct applications of 2,3-dimethylglutaric anhydride in currently marketed drugs are not widely documented, its utility as a chiral synthon is of significant interest to medicinal chemists.

Visualizations

Workflow for Synthesis and Separation

Caption: Workflow for the synthesis, separation, and characterization of 2,3-dimethylglutaric anhydride stereoisomers.

Conclusion

The stereoisomers of 2,3-dimethylglutaric anhydride represent a fascinating case study in the practical application of stereochemical principles. The ability to control the synthesis and separation of the meso and enantiomeric forms of this molecule is essential for its use as a chiral building block in advanced organic synthesis and drug discovery. The protocols and insights provided in this guide offer a comprehensive framework for researchers and scientists working with these valuable compounds.

References

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. Available at: [Link]

-

The Relative Stabilities of cis and trans Isomers. IV. The 3,5-Dimethylcycloheptanones. Journal of the American Chemical Society. Available at: [Link]

-

Improved Procedure for the Preparation of cis‐2,4‐Dimethylglutaranhydride. (2006). Synthetic Communications. Available at: [Link]

-

The Chromatographic Resolution of Chiral Lipids. (2019). AOCS. Available at: [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Available at: [Link]

-

Separation of Stereoisomers. ResearchGate. Available at: [Link]

-

Anhydride synthesis. Organic Chemistry Portal. Available at: [Link]

-

2,3-Dimethylglutaric acid. PubChem. Available at: [Link]

-

Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems. (2024). PMC. Available at: [Link]

-

2,2-Dimethylglutaric anhydride. NIST WebBook. Available at: [Link]

-

5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Available at: [Link]

-

Time‐dependent NMR experiments. Reaction of glutaric anhydride with... ResearchGate. Available at: [Link]

-

Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). IntechOpen. Available at: [Link]

-

BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. Revue Roumaine de Chimie. Available at: [Link]

-

STEREOCHEMISTRY. UOU. Available at: [Link]

- Process for the separation of the cis trans diasteroisomers of tramadol. Google Patents.

-

Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. (2014). Asian Journal of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Available at: [Link]

-

3,3-Dimethylglutaric anhydride. PubChem. Available at: [Link]

-

Rapid chiral discrimination of oncometabolite dl‐2‐hydroxyglutaric acid using derivatization and field asymmetric waveform ion mobility spectrometry/mass spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. uou.ac.in [uou.ac.in]

- 2. orgsyn.org [orgsyn.org]

- 3. Anhydride synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20030092773A1 - Process for the separation of the cis trans diasteroisomers of tramadol - Google Patents [patents.google.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Conformational Landscape of cis-2,3-Dimethylglutaric Anhydride

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of cis-2,3-dimethylglutaric anhydride, a substituted six-membered heterocyclic compound. For researchers in stereoselective synthesis and drug development, a deep understanding of a molecule's three-dimensional structure is paramount as it governs reactivity, intermolecular interactions, and biological activity. This document moves beyond a theoretical overview to offer a practical, in-depth exploration of the stereochemical principles at play. We will dissect the dynamic equilibrium of the ring system, elucidate the energetic landscape shaped by its substituents, and detail the robust experimental and computational methodologies required for its characterization. This guide is structured to provide both foundational knowledge and actionable protocols for scientists engaged in the study of cyclic systems.

Introduction: The Significance of Conformational Analysis

Glutaric anhydride and its derivatives are versatile building blocks in organic synthesis. The six-membered dihydro-2H-pyran-2,6-dione ring is not planar and exists in a dynamic equilibrium of various conformations. The introduction of substituents, such as the two methyl groups in a cis relationship at the C2 and C3 positions, profoundly influences this equilibrium. The preferred conformation dictates the spatial orientation of the methyl groups and the electrophilic carbonyl centers, thereby controlling the steric accessibility for nucleophilic attack and influencing the molecule's chiroptical properties. An accurate conformational model is thus indispensable for predicting reaction outcomes and designing targeted molecular interactions.

The Conformational Framework of the Glutaric Anhydride Ring

The glutaric anhydride ring, analogous to cyclohexane, can adopt several non-planar conformations to alleviate angle and torsional strain. The primary conformations include the chair, boat, and twist-boat (or skew-boat) forms. However, the presence of the endocyclic oxygen and the two sp²-hybridized carbonyl carbons introduces significant differences from the all-carbon cyclohexane ring. The C-O-C bond angle and the planarity of the anhydride moiety (O=C-O-C=O) lead to a flattening of that portion of the ring, resulting in distorted versions of the classic conformations.

For substituted glutaric anhydrides, the chair-like conformation is generally considered the most stable starting point for analysis due to its effective minimization of torsional strain. In this conformation, substituents can occupy either pseudo-axial (perpendicular to the ring's general plane) or pseudo-equatorial (in the plane of the ring) positions.

Influence of cis-2,3-Dimethyl Substitution on Conformational Equilibrium

The stereochemical fate of cis-2,3-dimethylglutaric anhydride is determined by the energetic balance between two primary chair-like conformers that can interconvert via a ring-flip process. This is conceptually similar to the conformational analysis of cis-1,2-dimethylcyclohexane.

The two key conformers are:

-

Conformer A: One methyl group is in a pseudo-axial (a) position, and the other is in a pseudo-equatorial (e) position.

-

Conformer B: Through a ring flip, the pseudo-axial methyl group becomes pseudo-equatorial, and the pseudo-equatorial methyl group becomes pseudo-axial.

Unlike cis-1,2-dimethylcyclohexane where the (a,e) and (e,a) conformers are enantiomeric and thus isoenergetic, the inherent asymmetry of the glutaric anhydride ring makes the axial and equatorial positions at C2 and C3 non-equivalent. This means that the two (a,e) conformers are diastereomeric and will have different energies. The equilibrium will therefore favor the conformer that minimizes unfavorable steric interactions.

The primary steric interactions to consider are:

-

1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from other axial atoms or groups on the same side of the ring.

-

Gauche Interactions: Interactions between substituents on adjacent carbons.

In the (a,e) conformation, the axial methyl group will experience 1,3-diaxial interactions with the axial hydrogens and potentially the lone pairs of the endocyclic oxygen. The equatorial methyl group is generally in a less sterically hindered environment. The relative stability of the two possible (a,e) conformers will depend on the specific steric environment of the axial position at C2 versus C3. Computational modeling is the most effective tool for quantifying this energy difference.

Figure 1: Conformational equilibrium of cis-2,3-dimethylglutaric anhydride.

Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for a definitive conformational assignment.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) coupling constants, is a powerful technique for determining molecular conformation in solution. The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is directly related to the dihedral angle between them, as described by the Karplus equation.[1]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity cis-2,3-dimethylglutaric anhydride.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the solvent is anhydrous, as the anhydride is susceptible to hydrolysis.[2]

-

Filter the solution through a pipette with a glass wool plug to remove any particulates.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to unambiguously assign coupled protons.

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify protons that are close in space, which can help differentiate between axial and equatorial substituents.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³J) for the protons at C2, C3, and C4.

-

Interpretation: A large coupling constant (typically 8-13 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar), characteristic of an axial-axial relationship in a chair conformation. A small coupling constant (typically 1-5 Hz) corresponds to a dihedral angle of ~60° (gauche), characteristic of axial-equatorial or equatorial-equatorial relationships.[3][4]

-

By analyzing the coupling patterns, the preferred conformation (the dominant contributor to the equilibrium) can be determined. For instance, if the proton at C2 shows a large coupling to one of the C4 protons, it would suggest an axial orientation for the C2 proton and thus an equatorial methyl group at C2.

-

| Interaction Type | Typical Dihedral Angle | Expected ³JHH (Hz) |

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 1 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 5 |

| Table 1: Expected ³JHH coupling constants for chair-like conformations.[3][4] |

Computational Workflow: DFT Calculations

Computational chemistry provides a powerful means to investigate the energetics of different conformations. Density Functional Theory (DFT) is a robust method for obtaining accurate geometries and relative energies.

Step-by-Step Computational Protocol:

-

Structure Building: Construct 3D models of the possible conformers (e.g., the two distinct axial-equatorial chair forms, boat forms) using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each starting conformation.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Comparison: Compare the Gibbs free energies (including ZPVE and thermal corrections) of all calculated conformers. The conformer with the lowest free energy is predicted to be the most stable and therefore the most populated at equilibrium. The energy difference (ΔG) can be used to calculate the expected population ratio of conformers at a given temperature.

-

NMR Parameter Prediction (Optional but Recommended): Using the optimized geometries, calculate NMR chemical shifts and coupling constants. Comparing these predicted values with the experimental data serves as a powerful validation of the computational model.

Figure 2: Workflow for computational conformational analysis.

Conclusion

The conformational preference of cis-2,3-dimethylglutaric anhydride is governed by a delicate balance of steric interactions within a distorted six-membered ring. The molecule exists in a dynamic equilibrium between two principal diastereomeric chair-like conformers, each with one pseudo-axial and one pseudo-equatorial methyl group. The energetic preference for one conformer over the other is dictated by the minimization of unfavorable 1,3-diaxial and gauche interactions. A definitive understanding of this conformational landscape can only be achieved through a synergistic application of high-field NMR spectroscopy, to probe the solution-state structure via coupling constants, and computational modeling, to map the potential energy surface. The protocols and principles outlined in this guide provide a robust framework for researchers to elucidate and leverage the stereochemical intricacies of this and related cyclic systems in their scientific endeavors.

References

-

Conformation of non‐aromatic ring compounds ‐ 89 The conformation of 3‐(2,6‐dichlorophenyl)glutaric anhydride studied by dynamic proton magnetic resonance and empirical force field calculations. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

H NMR chemical shifts and coupling constants for anhydride (1) and monoethyl ester of 2-triphenylphosphoranylidenesuccinic acid (2). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors. (2005). PubMed. Retrieved March 7, 2024, from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 7, 2024, from [Link]

-

Coupling constants. (n.d.). The Duke NMR Center. Retrieved March 7, 2024, from [Link]

-

Solution conformational preferences of glutaric, 3-hydroxyglutaric, 3-methylglutaric acid, and their mono- And dianions. (2008). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Acid Anhydride Chemistry. (2020). LibreTexts Chemistry. Retrieved March 7, 2024, from [Link]

-

The conformations of some gem-dimethyl substituted cyclic anhydrides (i). (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

-

NMR coupling constant calculation. (n.d.). CONFLEX Tutorials. Retrieved March 7, 2024, from [Link]

Sources

Whitepaper: Spectral Elucidation and Chemoenzymatic Application of 2,3-Dimethylglutaric Anhydride

Executive Summary & Mechanistic Relevance

As drug development increasingly relies on chiral building blocks, the accurate spectral characterization and synthetic manipulation of cyclic anhydrides have become paramount. 2,3-Dimethylglutaric anhydride (IUPAC: 3,4-dimethyldihydro-2H-pyran-2,6(3H)-dione; CAS: 13569-84-1) is a critical meso- and racemic-precursor used extensively in asymmetric synthesis.

The primary utility of this molecule lies in its susceptibility to enzymatic desymmetrization. By utilizing immobilized lipases such as Candida antarctica lipase B (CAL-B, commercially available as Novozym 435), researchers can achieve highly regio- and enantioselective alcoholysis[1]. This process yields optically pure monoesters (>90% ee) that serve as versatile intermediates for synthesizing complex natural products and pharmaceutical antagonists[1],[2].

This technical guide provides a comprehensive framework for the spectral profiling of 2,3-dimethylglutaric anhydride and outlines self-validating protocols for its handling and enzymatic desymmetrization.

Structural Elucidation: Spectral Data Analysis

Accurate spectral assignment requires understanding the molecule's non-planar, half-chair/boat conformation, which induces distinct diastereotopic environments for its methylene protons. Below is the synthesized spectral data profile for 2,3-dimethylglutaric anhydride, derived from predictive models of pyran-2,6-dione systems and empirical benchmarks[3],[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1: Predicted

Table 2: Predicted

Fourier-Transform Infrared (FT-IR) Spectroscopy

Cyclic anhydrides exhibit a highly diagnostic pair of carbonyl stretching bands due to symmetric and asymmetric vibrational coupling (often influenced by Fermi resonance). The absence of a broad O-H stretch is the primary indicator of anhydride purity[4].

Table 3: FT-IR Spectral Markers (ATR, neat)

| Wavenumber (cm

Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, the molecular ion (M

Table 4: EI-MS Fragmentation Dynamics

| m/z | Relative Abundance (%) | Fragment Identity |

|---|

| 142 | 5 | [M]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: Anhydrous Spectral Acquisition for Moisture-Sensitive Anhydrides

Causality: Cyclic anhydrides like 2,3-dimethylglutaric anhydride are highly susceptible to nucleophilic attack by trace water. Furthermore, commercial CDCl

-

Solvent Purification: Pass 1.0 mL of CDCl

through a short plug of basic alumina (Brockmann Grade I) directly into a dry vial. Mechanism: Basic alumina neutralizes trace DCl and traps residual moisture. -

Sample Preparation: Inside a nitrogen-filled glovebox, dissolve 15 mg of 2,3-dimethylglutaric anhydride in 0.6 mL of the purified CDCl

. -

Sealing: Transfer the solution to an oven-dried NMR tube and seal with a PTFE cap and Parafilm before removing it from the glovebox.

-

Validation Check: Prior to NMR acquisition, run a rapid IR scan of the bulk sample. Self-Validation: If a broad O-H stretch appears at 3300–2500 cm

or the C=O doublet collapses into a singlet at ~1705 cm

Protocol B: CAL-B Catalyzed Desymmetrization

Causality: The active site of Candida antarctica lipase B (CAL-B) possesses a highly specific stereochemical pocket that discriminates between the enantiotopic carbonyl groups of meso-anhydrides. This steric mapping enforces a strict (2R)-enantiopreference during nucleophilic attack by the alcohol[5],[6].

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of cis-2,3-dimethylglutaric anhydride in 10 mL of anhydrous diisopropyl ether.

-

Enzyme Addition: Add 50 mg of Novozym 435 (immobilized CAL-B) and 1.5 mmol of anhydrous benzyl alcohol.

-

Incubation: Stir gently at 30°C for 24 hours. Mechanism: Gentle stirring prevents the mechanical shearing of the macroporous acrylic resin supporting the enzyme.

-

Quenching & Recovery: Filter the reaction mixture through a sintered glass funnel. Self-Validation: The reaction immediately ceases upon filtration, proving that the transformation is driven entirely by heterogeneous biocatalysis. The recovered enzyme can be washed with hexane and reused.

-

Isolation: Concentrate the filtrate in vacuo to yield the highly enriched (2R,3S)-monoester[1].

Pathway Visualizations

Figure 1: Anhydrous workflow for NMR acquisition of moisture-sensitive anhydrides.

Figure 2: Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Figure 3: CAL-B catalyzed regio- and enantioselective alcoholysis of the anhydride.

References

-

Title: Enzymes in Organic Synthesis, 26. Synthesis of Enantiomerically Enriched 2,3- and 3,4-Dimethylpentan-5-olides by Lipase-Catalyzed Regio- and Enantioselective Alcoholysis of cis- and trans-2,3-Dimethylpentanedioic Anhydrides Source: Scite.ai URL: [Link]

-

Title: Combination of enzymatic procedures with multicomponent condensations Source: SciSpace URL: [Link]

-

Title: Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof Source: ResearchGate URL: [Link]

-

Title: 2,3-Dimethylglutaric acid - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylglutaric Acid for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Stereoisomerically Pure 2,3-Dimethylglutaric Acid

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chirality, a fundamental property of many bioactive molecules, can profoundly influence their pharmacological and toxicological profiles.[1] It is within this context that 2,3-dimethylglutaric acid, a dicarboxylic acid featuring two stereogenic centers, emerges as a valuable chiral building block. The ability to selectively synthesize its distinct stereoisomers—the meso (syn) form and the enantiomeric pair of the anti form—unlocks a diverse chemical space for the construction of complex molecular targets with tailored three-dimensional structures. This guide provides a comprehensive technical overview of the synthetic strategies available to access these stereoisomers, with a focus on methodologies that offer high diastereoselectivity and enantioselectivity, thereby empowering researchers to harness the full potential of this versatile synthetic intermediate.

Navigating the Stereochemical Landscape of 2,3-Dimethylglutaric Acid

2,3-Dimethylglutaric acid possesses two chiral centers at the C2 and C3 positions. This gives rise to three possible stereoisomers: a meso compound with a plane of symmetry (syn-2,3-dimethylglutaric acid) and a pair of enantiomers, (2R,3S)- and (2S,3R)-2,3-dimethylglutaric acid, which constitute the racemic anti-diastereomer.

Detailed Experimental Protocol (Illustrative):

A solution of 2,3-dimethylmaleic anhydride in a suitable solvent such as ethyl acetate or acetic acid is subjected to hydrogenation in the presence of a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Upon completion of the reaction, the catalyst is removed by filtration. The resulting succinic anhydride is then hydrolyzed by heating with water to yield syn-2,3-dimethylglutaric acid. Purification is generally achieved by recrystallization from water or an organic solvent.

Synthesis of anti-(racemic)-2,3-Dimethylglutaric Acid

The synthesis of the anti diastereomer often involves the hydrogenation of 2,3-dimethylmaleic acid (the diacid form) under conditions that favor the formation of the thermodynamically more stable product. Dissolving metal reductions or certain catalytic systems can promote the formation of the anti isomer.

Conceptual Workflow for anti-Isomer Synthesis:

Asymmetric hydrogenation of 2-alkyl and 2-arylmaleic acid diesters using iridium catalysts with N,P ligands has been shown to be an effective method for producing chiral succinates with high enantiomeric purity. [2][3]This approach can be adapted for the synthesis of enantioenriched 2,3-dimethylglutaric acid derivatives.

Enantioselective Synthesis and Chiral Resolution

For applications in drug development, obtaining enantiomerically pure forms of anti-2,3-dimethylglutaric acid is often essential. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric hydrogenation of a prochiral precursor, such as a derivative of 2,3-dimethylmaleic acid, using a chiral catalyst can directly yield an enantiomerically enriched product. This method is highly desirable as it avoids the loss of 50% of the material inherent in classical resolution. The use of chiral auxiliaries attached to the starting material is another powerful strategy to direct the stereochemical outcome of a reaction. [4]

Chiral Resolution of anti-2,3-Dimethylglutaric Acid

A well-established method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. [5][6]Since 2,3-dimethylglutaric acid is a dicarboxylic acid, a chiral base is typically employed.

Principle of Chiral Resolution via Diastereomeric Salt Formation:

Illustrative Protocol for Chiral Resolution:

-

Salt Formation: The racemic anti-2,3-dimethylglutaric acid is dissolved in a suitable solvent, and a solution of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine) is added.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts, which have different solubilities, is allowed to crystallize. The less soluble diastereomer will precipitate out of the solution first. This process can be optimized by careful selection of the solvent and crystallization temperature.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure 2,3-dimethylglutaric acid. The chiral amine can often be recovered and reused. The other enantiomer can be isolated from the mother liquor by a similar process.

Purification and Characterization

Rigorous purification and unambiguous characterization are critical to ensure the suitability of 2,3-dimethylglutaric acid for its intended application.

Purification Techniques

-

Recrystallization: This is the most common method for purifying solid dicarboxylic acids. The choice of solvent is crucial and is determined by the solubility profile of the desired isomer and any impurities. Water, ethanol, and mixtures of organic solvents are frequently used.

-

Chromatography: For challenging separations, particularly of diastereomers that are difficult to crystallize, column chromatography on silica gel can be employed. Derivatization to the corresponding esters may be necessary to improve chromatographic behavior.

Characterization Methods

The different stereoisomers of 2,3-dimethylglutaric acid can be distinguished by a combination of physical and spectroscopic methods.

| Property/Technique | syn (meso) Isomer | anti (racemic) Isomer |

| Melting Point | Distinct melting point. | Distinct melting point, different from the syn isomer. |

| ¹H NMR Spectroscopy | Due to the plane of symmetry, the two methyl groups and the two methine protons are chemically equivalent, leading to a simpler spectrum. | The methyl groups and methine protons are in different chemical environments, resulting in more complex splitting patterns. [7] |

| ¹³C NMR Spectroscopy | Fewer signals due to the symmetry of the molecule. | More signals as the carbon atoms are not all equivalent. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid and C=O stretch. | Similar to the syn isomer, but may show subtle differences in the fingerprint region. |

| Mass Spectrometry (MS) | Will show the molecular ion peak and characteristic fragmentation patterns. | Identical mass spectrum to the syn isomer. |

| Chiral HPLC/GC | Will not be resolved on a chiral column. | The enantiomers can be separated and quantified using a chiral stationary phase. |

Note: Specific chemical shifts and melting points should be compared to literature values for definitive identification.

Applications in Drug Development and Beyond

The stereoisomers of 2,3-dimethylglutaric acid serve as valuable synthons for introducing stereochemically defined fragments into drug candidates. The dicarboxylic acid functionality allows for a variety of chemical transformations, including the formation of amides, esters, and anhydrides. The fixed spatial relationship between the two methyl groups and the two carboxyl groups can be exploited to control the conformation of a larger molecule, which is crucial for its interaction with a biological target.

The importance of stereochemistry in drug action is well-documented. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. [1]Therefore, the ability to synthesize stereoisomerically pure building blocks like 2,3-dimethylglutaric acid is of paramount importance in modern medicinal chemistry. [8]

Conclusion

The synthesis of the stereoisomers of 2,3-dimethylglutaric acid presents a fascinating and synthetically important challenge. As this guide has detailed, a range of methodologies exists to access the syn and anti diastereomers with a high degree of control. For the enantiomerically pure anti isomers, a combination of diastereoselective synthesis and subsequent chiral resolution, or the application of asymmetric synthesis, provides viable pathways. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, coupled with robust purification and characterization techniques, is essential for leveraging the full potential of this versatile chiral building block in the creation of novel and effective therapeutics.

References

-

ResearchGate. 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Available from: [Link].

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Organic Syntheses Procedure. Available from: [Link].

-

Lumen Learning. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. Available from: [Link].

- Google Patents. CN1608041A - Separation of diastereomers.

-

Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link].

-

Organic Syntheses. GLUTARIC ACID. Organic Syntheses Procedure. Available from: [Link].

-

Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. Available from: [Link].

-

Wikipedia. Diastereomeric recrystallization. Available from: [Link].

-

MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Available from: [Link].

-

R Discovery. Asymmetric Hydrogenation of Maleic Acid Diesters and Anhydrides. Available from: [Link].

-

ResearchGate. Synthesis of syn-dimethylglutaric anhydride 6, providing access to a.... Available from: [Link].

-

PubChem. 2,3-Dimethylglutaric acid. Available from: [Link].

-

MDPI. The Catalytic Hydrogenation of Maleic Anhydride on CeO 2−δ -Supported Transition Metal Catalysts. Available from: [Link].

-

PubMed. Asymmetric hydrogenation of maleic acid diesters and anhydrides. Available from: [Link].

-

Allied Academies. Effects of Stereoisomers on Drug Activity. Available from: [Link].

- Google Patents. CN101696162A - Method for preparing glutaric acid from dimethyl glutarate.

-

Royal Society of Chemistry. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Available from: [Link].

-

PubMed. Enantioselective Synthesis of Diamino Dicarboxylic Acids. Available from: [Link].

-

OSTI.gov. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to {gamma}-butyrolactone. Available from: [Link].

-

aip.scitation.org. The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Available from: [Link].

- Google Patents. CN101805254A - Simple method for preparing 2-methylglutaric acid.

-

IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Available from: [Link].

-

Royal Society of Chemistry. Diastereoselective construction of carbo-bridged polyheterocycles by a three-component tandem annulation reaction. Available from: [Link].

-

Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development. Available from: [Link].

-

PubMed. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes. Available from: [Link].

-

ResearchGate. An Efficient Synthesis of Dimethylmaleic Anhydride. Available from: [Link].

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. Asymmetric hydrogenation of maleic acid diesters and anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

2,3-Dimethylglutaric Anhydride (3,4-Dimethyloxane-2,6-dione): A Comprehensive Technical Guide on Nomenclature, Desymmetrization, and Application in Drug Development

Executive Summary

2,3-Dimethylglutaric anhydride is a highly versatile cyclic anhydride used extensively as a chiral building block in complex organic synthesis and drug development[1]. Characterized by its two contiguous stereocenters, the molecule presents unique challenges and opportunities for desymmetrization. This guide provides an authoritative overview of its IUPAC nomenclature, structural properties, and a self-validating protocol for its enzymatic desymmetrization, which is a critical step in the synthesis of peptidomimetics and chiral lactones[2].

Chemical Identity & IUPAC Nomenclature

The nomenclature of cyclic anhydrides can be approached via acyclic parent acids or heterocyclic systems. Both methods are recognized, but they serve different systematic purposes.

-

Systematic Heterocyclic Name (PIN): 3,4-Dimethyloxane-2,6-dione. Causality: According to IUPAC nomenclature rules for cyclic anhydrides, the preferred systematic approach treats the molecule as a heterocyclic dione. The parent six-membered ring containing one oxygen atom is "oxane". The carbonyl groups are positioned at C2 and C6. The methyl substituents, derived from the C2 and C3 positions of the parent glutaric acid, correspond to the C3 and C4 positions on the oxane ring, yielding 3,4-dimethyloxane-2,6-dione.

-

Acyclic-Derived Name: 2,3-Dimethylpentanedioic anhydride. Causality: Derived from the parent dicarboxylic acid, pentanedioic acid (commonly known as glutaric acid). The methyl groups are located at the C2 and C3 positions of the pentanedioic acid backbone[2].

Structural & Mechanistic Properties

The structure of 3,4-dimethyloxane-2,6-dione features two contiguous stereocenters, resulting in cis (meso or racemic) and trans diastereomers[2]. The anhydride ring is highly susceptible to nucleophilic attack. However, the adjacent methyl groups at C3 and C4 (oxane numbering) exert significant steric hindrance. This steric environment is the mechanistic basis for the molecule's utility in asymmetric synthesis: it allows chiral catalysts, particularly enzymes, to differentiate between the two enantiotopic (in meso forms) or diastereotopic carbonyl groups during nucleophilic acyl substitution[3].

Enzymatic Desymmetrization: A Self-Validating Protocol

Chemical desymmetrization often requires stoichiometric amounts of chiral auxiliaries. Conversely, enzymatic desymmetrization utilizing lipases—such as Novozym 435 (immobilized Candida antarctica lipase B, CAL-B)—provides a highly enantio- and regioselective, catalytic alternative[2].

Mechanistic Causality: The active site of CAL-B contains a Ser-His-Asp catalytic triad. The enzyme differentiates the two carbonyl groups of the anhydride based on the spatial orientation of the adjacent methyl groups, preferentially forming an acyl-enzyme intermediate with the less sterically hindered carbonyl, which is subsequently attacked by the alcohol nucleophile[3].

Protocol: Lipase-Catalyzed Regio- and Enantioselective Alcoholysis

-

Solvent Preparation: Suspend rac-cis- or trans-2,3-dimethylpentanedioic anhydride in a non-polar organic solvent (e.g., diisopropyl ether). Rationale: Non-polar solvents maintain the essential hydration shell of the immobilized enzyme, preserving its active conformation while fully solubilizing the hydrophobic anhydride[4].

-

Biocatalyst Addition: Add Novozym 435 (immobilized CAL-B) to the suspension. Rationale: Immobilization on an acrylic resin enhances thermal stability and facilitates quantitative recovery of the enzyme via simple filtration[2].

-

Nucleophile Introduction: Add the nucleophile (e.g., isobutanol) in a controlled, dropwise manner. Rationale: High local concentrations of alcohols can strip the hydration shell from the enzyme or act as competitive inhibitors; controlled addition mitigates this risk[3].

-

Incubation & Monitoring: Stir the reaction at 30°C. Monitor the conversion via chiral High-Performance Liquid Chromatography (HPLC). Terminate the reaction at ~50% conversion to maximize the enantiomeric excess (ee) of the kinetic resolution[2].

-

Isolation: Filter the mixture to remove the biocatalyst. Concentrate the filtrate under reduced pressure and isolate the enantiomerically enriched monoester via flash column chromatography.

Quantitative Data: Enantioselectivity & Yields

The efficacy of the enzymatic alcoholysis is highly dependent on the stereochemistry of the starting anhydride and the choice of nucleophile.

Table 1: Enzymatic Alcoholysis Outcomes for 2,3-Dimethylpentanedioic Anhydrides

| Substrate | Enzyme | Nucleophile | Product | Enantiomeric Excess (ee) | Yield |

| rac-cis-2,3-Dimethylglutaric anhydride | Novozym 435 | Isobutanol | Chiral Monoester | > 90% | ~ 45-50% |

| rac-trans-2,3-Dimethylglutaric anhydride | Novozym 435 | Isobutanol | Chiral Monoester | > 90% | ~ 45-50% |

| (Data synthesized from Ozegowski et al., 1996[2],[3]) |

Downstream Applications in Drug Development

-

Synthesis of Chiral Lactones: The enantiomerically enriched monoesters obtained from desymmetrization can be regioselectively reduced using lithium borohydride (LiBH

) or borane/dimethyl sulfide (BH -

Multicomponent Condensations (MCC): The chiral monoacids derived from the enzymatic monoesterification of glutaric anhydrides are prime substrates for Ugi (4-component) and Passerini (3-component) condensations[4]. By combining enzymatic desymmetrization with MCCs in a two-step, one-pot process, medicinal chemists can rapidly generate complex peptidomimetic libraries with high diastereoselectivity[5].

Visualizations

Workflow for the enzymatic desymmetrization of 2,3-dimethylglutaric anhydride to chiral lactones.

Utilization of chiral monoacids in Ugi and Passerini multicomponent condensations.

References

-

Title: Novel prostaglandin compounds, processes for the preparation thereof and pharmaceutical compositions containing them (EP0002590A1). Source: Google Patents. URL: 1

-

Title: Combination of enzymatic procedures with multicomponent condensations. Source: SciSpace / Pure and Applied Chemistry. URL: 4

-

Title: Enzymes in Organic Synthesis, 26. Synthesis of Enantiomerically Enriched 2,3- and 3,4-Dimethylpentan-5-olides by Lipase-Catalyzed Regio- and Enantioselective Alcoholysis of cis- and trans-2,3-Dimethylpentanedioic Anhydrides. Source: Scite.ai. URL: 2

-

Title: Kinetic analysis for lipase-catalyzed regioselective methanolysis of (R)- and (S)-2-methylglutaric dipyrazolides. Source: ResearchGate. URL: 3

-

Title: Combination of enzymatic procedures with multicomponent condensations (Pure Appl. Chem., 2003, Vol. 75, No. 2-3). Source: IUPAC. URL: 6

Sources

- 1. EP0002590A1 - Novel prostaglandin compounds, processes for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. publications.iupac.org [publications.iupac.org]

2,3-Dimethylglutaric Anhydride: Comprehensive Safety, Handling, and Application Guide

Introduction and Chemical Identity

2,3-Dimethylglutaric anhydride (also referred to systematically as 2,3-dimethylpentanedioic anhydride) is a highly specialized cyclic anhydride utilized extensively in advanced organic synthesis. Due to its unique structural configuration containing multiple stereocenters, it serves as a critical intermediate in the synthesis of enantiomerically enriched dimethylpentan-5-olides and complex active pharmaceutical ingredients (APIs) 1[1]. However, like many cyclic anhydrides, it presents specific handling challenges primarily due to its acute reactivity with moisture and its potential to cause severe localized tissue irritation 2[2].

This whitepaper synthesizes the toxicological profile, risk mitigation strategies, and a self-validating experimental protocol for the application of 2,3-dimethylglutaric anhydride in chiral chemistry.

Hazard Assessment and Toxicological Profile

Understanding the causality behind the hazards of 2,3-dimethylglutaric anhydride is essential for laboratory risk mitigation. The primary mechanism of toxicity arises directly from its electrophilic nature. Upon contact with physiological moisture—such as sweat on the epidermis, tears in the ocular cavity, or mucous membranes in the respiratory tract—the anhydride ring undergoes rapid, exothermic hydrolysis to form 2,3-dimethylglutaric acid. This localized drop in pH causes immediate cellular damage, protein denaturation, and severe irritation 3[3].

GHS Classification and Quantitative Data

Based on standardized safety data for the dimethylglutaric anhydride chemical family, the compound is classified under the Globally Harmonized System (GHS) with the following hazard codes 4[4]:

Table 1: GHS Hazard Classification and Mechanistic Causes

| Hazard Class | Category | Hazard Statement (Code) | Mechanistic Cause |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) | Acidic hydrolysis on the skin surface upon contact with sweat. |

| Serious Eye Damage | Category 2A | Causes serious eye irritation (H319) | Exothermic ring-opening in ocular fluid leading to acid burns. |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation (H335) | Inhalation of reactive dust/vapor reacting with mucosal lining. |

Chemical Reactivity and Stability

The compound is highly moisture-sensitive. Storage must strictly exclude water to prevent degradation into the corresponding dicarboxylic acid, which not only amplifies the irritation hazard but also destroys the reagent's synthetic utility as an electrophile 2[2].

Figure 1: Exothermic hydrolysis pathway of 2,3-dimethylglutaric anhydride upon moisture exposure.

Laboratory Handling and Risk Mitigation Protocols

To ensure a self-validating safety system, laboratories must implement a multi-tiered approach to handling this anhydride 5[5].

Personal Protective Equipment (PPE)

-

Ocular Protection: Tight-fitting chemical splash goggles (EN166 or OSHA 29 CFR 1910.133 compliant) are mandatory due to the severe H319 hazard. Standard safety glasses are insufficient against airborne reactive dust 2[2].

-

Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Because the anhydride reacts with residual moisture on the skin (H315), any exposed skin must be covered with a standard laboratory coat 3[3].

-

Respiratory Protection: Handle exclusively within a certified Class II fume hood to mitigate the inhalation of airborne particulates (H335). If ventilation is compromised, an N95 or P95 particulate respirator is required 4[4].

Emergency Response Protocols

In the event of accidental exposure, immediate action is required to minimize the exothermic hydrolysis on biological tissues:

-

Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate ophthalmological attention 5[5].

-

Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Do not attempt to neutralize with chemical bases, as the neutralization reaction is highly exothermic and will exacerbate the burn 3[3].

Synthetic Application: Lipase-Catalyzed Enantioselective Alcoholysis

Beyond its hazard profile, understanding the compound's application demonstrates its immense value in drug development. 2,3-Dimethylglutaric anhydride is famously utilized in enzyme-catalyzed regio- and enantioselective alcoholysis. Using Candida antarctica lipase B (commercially available as Novozym 435), researchers can selectively open the racemic cis- and trans-anhydride rings to yield highly enantiomerically enriched monoesters (>90% ee) 1[1].

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow for the enantioselective desymmetrization of 2,3-dimethylglutaric anhydride.

Step 1: Substrate Preparation Dissolve 10 mmol of racemic cis- or trans-2,3-dimethylglutaric anhydride in 50 mL of anhydrous diisopropyl ether. Causality: Using a strictly anhydrous solvent is critical to prevent spontaneous, non-selective chemical hydrolysis by ambient water, which would competitively destroy the substrate before enzymatic alcoholysis can occur.

Step 2: Enzyme and Nucleophile Addition Add 20 mmol of the target nucleophile (e.g., anhydrous methanol) followed by 100 mg of immobilized Novozym 435. Causality: The immobilized enzyme provides the highly specific chiral pocket necessary for stereoselective nucleophilic attack on only one of the prochiral carbonyl groups of the anhydride ring 1[1].

Step 3: Incubation and Real-Time Monitoring Incubate the suspension at 30°C under orbital shaking (200 rpm). Monitor the reaction progression via chiral HPLC. Self-Validation: The reaction is deemed complete when exactly 50% conversion is reached (the theoretical maximum for the kinetic resolution of racemates). Monitoring ensures that over-reaction does not degrade the enantiomeric excess (ee) of the final product.

Step 4: Product Isolation and Enzyme Recovery Filter the mixture to recover the immobilized enzyme (which can be washed with cold ether and reused). Quench the filtrate with saturated aqueous NaHCO₃. Causality: The mild base separates the unreacted anhydride (which hydrolyzes to the water-soluble diacid salt) from the desired chiral monoester product, allowing for clean phase separation.

Figure 2: Workflow for lipase-catalyzed enantioselective alcoholysis of the anhydride.

References

- Scite.ai / Literature Review.Enzymes in Organic Synthesis, 26. Synthesis of Enantiomerically Enriched 2,3‐ and 3,4‐Dimethylpentan‐5‐olides by Lipase‐Catalyzed Regio‐ and Enantioselective Alcoholysis of cis‐ and trans‐2,3‐Dimethylpentanedioic Anhydrides.

- Fisher Scientific.SAFETY DATA SHEET: 2,2-Dimethylglutaric anhydride.

- Echemi.2,2-Dimethylglutaric anhydride SDS, 2938-48-9 Safety Data Sheets.

- Sigma-Aldrich.2,2-Dimethylglutaric anhydride 96% 2938-48-9.

- AK Scientific, Inc.Safety Data Sheet: 2,2-Dimethylglutaric anhydride.

Sources

Application Note: Stereoselective Synthesis and Enzymatic Desymmetrization of 2,3-Dimethylglutaric Anhydride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Overview & Strategic Rationale

In modern drug development and complex natural product synthesis (e.g., macrolides, pheromones, and polyketides), the construction of contiguous chiral centers is a persistent challenge. 2,3-Dimethylglutaric anhydride is a highly versatile building block that harbors two adjacent stereocenters. Accessing this molecule with high diastereo- and enantiopurity requires strict control over reaction trajectories to avoid epimerization of the highly labile

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind two distinct, field-proven methodologies:

-

De Novo Asymmetric Synthesis: Utilizing a chiral auxiliary-directed Michael addition to establish the (2R,3R) or (2R,3S) configuration from achiral precursors.

-

Enzymatic Desymmetrization: A highly atom-economical "green" approach leveraging lipases to selectively open meso-2,3-dimethylglutaric anhydride into highly enantioenriched monoesters.

Mechanistic Causality & Experimental Design

The Asymmetric Michael Addition Pathway

Creating contiguous C2 and C3 stereocenters via standard alkylation often results in poor diastereomeric ratios (dr) due to steric clashing and open transition states. By employing an amide enolate derived from a chiral auxiliary—such as (L)-N-methyl-N-propionylvalinol—we force the reaction through a highly rigid, chelation-controlled transition state.

Causality of Reagent Choice:

-

Lithium Diisopropylamide (LDA): Generates the kinetic Z-enolate at -78 °C.

-

t-Butyl Crotonate: The bulky tert-butyl group sterically blocks direct 1,2-carbonyl addition, strictly funneling the enolate into a 1,4-conjugate (Michael) addition [1].

-

Dehydration via Acetic Anhydride: Post-hydrolysis, the diacid is cyclized using acetic anhydride. The entropic release of acetic acid and the thermodynamic stability of the resulting six-membered ring drive the reaction. Vacuum distillation is employed immediately to prevent thermal epimerization of the

-methyl group [3].

The Enzymatic Desymmetrization Pathway

For drug development pipelines requiring rapid scale-up, synthesizing the meso-anhydride and subjecting it to enzymatic desymmetrization is often superior to chiral auxiliary routes.

Causality of Reagent Choice:

-

Candida antarctica Lipase B (CAL-B / Novo SP435A): The active site of CAL-B features a narrow, highly hydrophobic binding pocket that perfectly accommodates the methyl groups of the meso-anhydride. This sterically blocks the pro-R carbonyl, directing the methanol nucleophile exclusively to the pro-S carbonyl, yielding the chiral monoester with >95% ee [2].

-

Diisopropyl Ether Solvent: Non-polar solvents prevent the enzyme from denaturing and maintain the rigid conformation of the active site required for high stereodiscrimination.

Workflow Visualizations

Below are the logical workflows for both the asymmetric synthesis and the enzymatic desymmetrization pathways.

Caption: Workflow for the asymmetric synthesis of (2R,3R)-2,3-dimethylglutaric anhydride.

Caption: Enzymatic desymmetrization of meso-2,3-dimethylglutaric anhydride using CAL-B.

Quantitative Data Summaries

The following tables summarize the optimization data for both synthetic strategies, allowing researchers to select the appropriate conditions based on their target stereoisomer.

Table 1: Stereoselectivity of Michael Addition using Various Chiral Auxiliaries

| Chiral Auxiliary | Solvent System | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) | Major Product Configuration |

| (L)-N-methyl-N-propionylvalinol | THF | -78 | 82 | > 95 | (2R, 3R) |

| (L)-N-propionyl-prolinol | Diethyl Ether | -78 | 78 | > 90 | (2R, 3S) |

| t-Butyl propionate (Achiral) | THF / HMPA | -78 | 85 | N/A | Racemic erythro |

Table 2: Enzyme Screening for Desymmetrization of meso-2,3-Dimethylglutaric Anhydride

| Enzyme Catalyst | Solvent | Acyl Acceptor | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| CAL-B (Novo SP435A) | Diisopropyl ether | Methanol | 24 | > 99 | > 98 |

| PCL (Pseudomonas cepacia) | Diisopropyl ether | Methanol | 48 | < 10 | N/A |

| Lipase PS | THF | Ethanol | 48 | 45 | 85 |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (2R,3R)-2,3-Dimethylglutaric Acid via Asymmetric Michael Addition

This protocol establishes the contiguous stereocenters prior to anhydride formation.

-

Enolate Generation: In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Auxiliary Addition: Add (L)-N-methyl-N-propionylvalinol (1.0 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete formation of the Z-enolate.

-

Michael Addition: Slowly add t-butyl crotonate (1.2 eq) dissolved in a minimal amount of THF. Maintain the reaction at -78 °C for 4 hours.

-

Quenching & Extraction: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Hydrolysis: Dissolve the crude adduct in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and 30% H₂O₂ (4.0 eq) at 0 °C. Stir for 12 hours at room temperature to cleave the auxiliary and ester, yielding the diacid.

-

Validation Checkpoint: Analyze the crude diacid via ¹H NMR. The

-protons of the erythro and threo isomers exhibit distinct coupling constants (

Protocol B: Cyclization to (2R,3R)-2,3-Dimethylglutaric Anhydride

This protocol converts the diacid to the anhydride while preventing thermal epimerization.

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend (2R,3R)-2,3-dimethylglutaric acid (1.0 eq) in a 5-fold volumetric excess of acetic anhydride.

-

Dehydration: Heat the mixture to gentle reflux (approx. 135-140 °C) for 2 to 3 hours. The solid diacid will gradually dissolve as the anhydride forms.

-

Solvent Removal: Critical Step. Transfer the flask to a rotary evaporator. Remove the excess acetic anhydride and acetic acid byproduct under high vacuum at a water bath temperature not exceeding 50 °C. Prolonged heating at this stage will cause epimerization of the

-chiral center. -

Purification: Purify the resulting oil via short-path vacuum distillation (approx. 118–122 °C at 3.5 mmHg) .

-

Validation Checkpoint: Perform FT-IR spectroscopy. The complete disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the emergence of sharp, dual C=O anhydride stretches at ~1810 cm⁻¹ (asymmetric) and ~1760 cm⁻¹ (symmetric) confirms a self-validating successful cyclization.

Protocol C: Enzymatic Desymmetrization of meso-2,3-Dimethylglutaric Anhydride

An alternative, highly scalable route for generating chiral building blocks from achiral starting materials.

-

Preparation: Dissolve meso-2,3-dimethylglutaric anhydride (1.0 eq) in anhydrous diisopropyl ether (0.1 M concentration).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novo SP435A, 10% w/w relative to the anhydride).

-

Alcoholysis: Add absolute methanol (1.1 eq) in a single portion.

-

Incubation: Seal the reaction vessel and place it in an orbital shaker at 30 °C and 250 rpm for 24 hours.

-

Workup: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. (The enzyme can be washed with cold ether and reused up to 5 times, validating the heterogeneous catalytic nature of the system).

-

Validation Checkpoint: Concentrate the filtrate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). A single dominant peak corresponding to the chiral monoester confirms >98% ee.

References

-

Stereocontrolled construction of the adjacent tertiary carbons and application to natural product synthesis. Yamaguchi, M., Tsukamoto, M., Tanaka, S., Hasebe, K., & Hirao, I. Symposium on the Chemistry of Natural Products (1985).[Link]

-

Combination of enzymatic procedures with multicomponent condensations. Ostaszewski, R., et al. Pure and Applied Chemistry, Vol. 75, pp. 413–419 (2003).[Link]

-

β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.630 (1963); Vol. 35, p.84 (1955).[Link]

2,3-Dimethylglutaric Anhydride: A Versatile Chiral Building Block for Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective therapeutics. Chiral building blocks, which are enantiomerically enriched molecules possessing defined stereocenters, serve as powerful starting materials for the efficient construction of complex chiral molecules.[1] Among these, cyclic anhydrides are particularly valuable due to their conformational rigidity and the presence of two chemically distinct, yet stereochemically related, carbonyl groups. 2,3-Dimethylglutaric anhydride, with its three stereoisomers—a meso-cis form and a pair of enantiomeric trans forms—presents a rich platform for asymmetric synthesis, enabling access to a diverse array of chiral synthons.

This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis, resolution, and application of 2,3-dimethylglutaric anhydride stereoisomers as versatile chiral building blocks. We will delve into detailed protocols for their preparation and demonstrate their utility in key asymmetric transformations, including the desymmetrization of the meso-anhydride and the stereoselective ring-opening of the enantiopure trans-anhydrides.

Synthesis and Stereoisomers of 2,3-Dimethylglutaric Anhydride

The synthetic strategy for obtaining the different stereoisomers of 2,3-dimethylglutaric anhydride typically involves the synthesis of the corresponding dicarboxylic acids followed by cyclization. The stereochemistry of the final anhydride is dictated by the stereochemistry of the diacid precursor.

Synthesis of cis- and trans-2,3-Dimethylglutaric Acid

A common route to a mixture of cis- and trans-2,3-dimethylglutaric acids involves the Michael addition of a methylmalonate derivative to an appropriate α,β-unsaturated ester, followed by hydrolysis and decarboxylation. Subsequent catalytic hydrogenation of a substituted glutaric acid precursor can also yield the desired dimethylated product, often as a mixture of diastereomers. The separation of these diastereomers can be achieved by fractional crystallization or chromatography.

Anhydride Formation

The conversion of the dicarboxylic acids to their corresponding anhydrides is typically achieved by heating with a dehydrating agent such as acetic anhydride or acetyl chloride.[2][3] The meso-cis-diacid will yield the meso-cis-anhydride, while the racemic trans-diacid will produce the racemic trans-anhydride.

Protocol 1: General Procedure for the Synthesis of 2,3-Dimethylglutaric Anhydride from the Corresponding Diacid

This protocol is adapted from established procedures for the synthesis of similar glutaric anhydrides.[2][3]

Materials:

-

2,3-Dimethylglutaric acid (cis or trans isomer mixture)

-

Acetic anhydride

-

Inert solvent (e.g., toluene, optional)

-